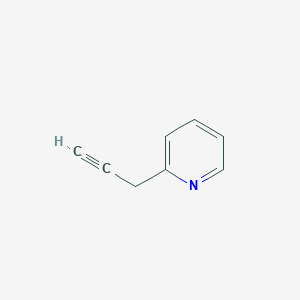![molecular formula C8H12O B13529500 (1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)
(1R,5S)-Bicyclo[3.2.1]octan-3-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-Bicyclo[321]octan-3-One is a bicyclic compound with a unique structure that includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-Bicyclo[3.2.1]octan-3-One typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-Bicyclo[3.2.1]octan-3-One undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-Bicyclo[3.2.1]octan-3-One has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of (1R,5S)-Bicyclo[3.2.1]octan-3-One depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
(1R,5S)-Bicyclo[3.2.1]octan-3-One is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for designing molecules with specific biological activities.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,5S)-bicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2/t6-,7+ |
InChI Key |
HIMMOVPGAJKVOS-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC(=O)C2 |
Canonical SMILES |
C1CC2CC1CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


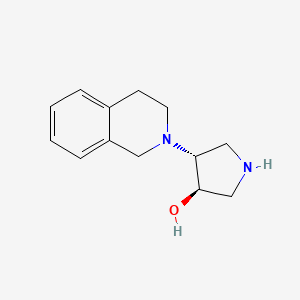
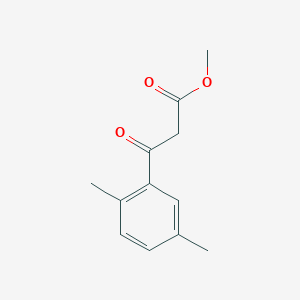
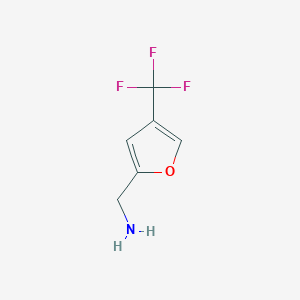
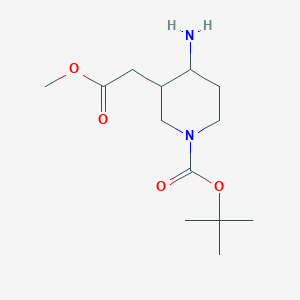
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
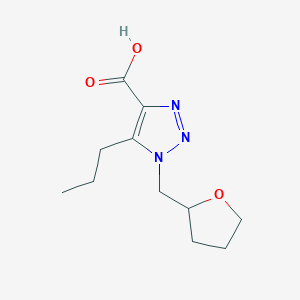

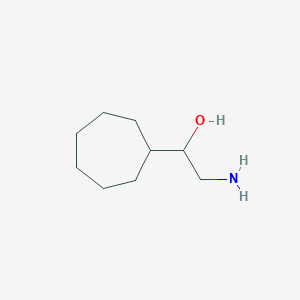
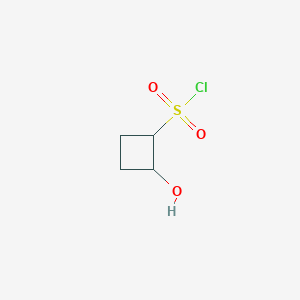
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
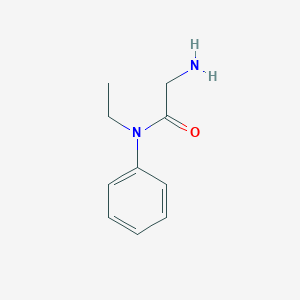

![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
